molecular formula C35H46O17 B12440242 [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12440242
M. Wt: 738.7 g/mol
InChI Key: ZPGBMGMUFKRLER-UHFFFAOYSA-N
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Description

The compound [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogenating agents, alkylating agents). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its aromatic rings can participate in π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
  • [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C35H46O17

Molecular Weight

738.7 g/mol

IUPAC Name

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3

InChI Key

ZPGBMGMUFKRLER-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O

Origin of Product

United States

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